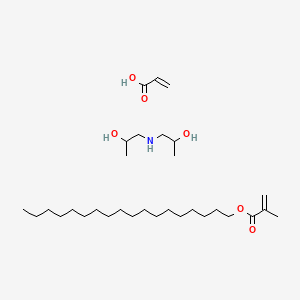
1-(2-Hydroxypropylamino)propan-2-ol;octadecyl 2-methylprop-2-enoate;prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propenoic acid, 2-methyl-, octadecyl ester, polymer with 2-propenoic acid, compd. with 1,1’-iminobis(2-propanol) is a complex chemical compound that finds applications in various fields due to its unique properties. This compound is a polymer formed from the esterification of 2-propenoic acid, 2-methyl-, octadecyl ester with 2-propenoic acid, and is further compounded with 1,1’-iminobis(2-propanol). The resulting polymer exhibits characteristics that make it suitable for use in industrial, medical, and scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, octadecyl ester, polymer with 2-propenoic acid involves several steps:
Esterification: The initial step involves the esterification of 2-propenoic acid, 2-methyl- with octadecyl alcohol to form 2-propenoic acid, 2-methyl-, octadecyl ester. This reaction typically requires an acid catalyst such as sulfuric acid and is conducted under reflux conditions to drive the reaction to completion.
Polymerization: The ester is then polymerized with 2-propenoic acid in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The polymerization reaction is carried out under controlled temperature conditions to ensure the formation of the desired polymer.
Compounding: The final step involves compounding the polymer with 1,1’-iminobis(2-propanol). This step may involve mixing the polymer with the compound under heat and pressure to achieve a homogeneous mixture.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The processes are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ester and alcohol functional groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the ester groups, converting them to alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The polymer can undergo substitution reactions, particularly at the ester and alcohol groups. Nucleophilic substitution reactions can introduce various functional groups into the polymer.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters and ethers.
科学的研究の応用
2-Propenoic acid, 2-methyl-, octadecyl ester, polymer with 2-propenoic acid, compd. with 1,1’-iminobis(2-propanol) has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of copolymers with tailored properties for specific applications.
Biology: Employed in the development of biocompatible materials for drug delivery systems and tissue engineering.
Medicine: Utilized in the formulation of medical adhesives and coatings for medical devices.
Industry: Applied in the production of specialty coatings, adhesives, and sealants due to its excellent adhesion and durability properties.
作用機序
The compound exerts its effects through various mechanisms depending on the application:
Polymerization: The polymerization process involves the formation of covalent bonds between monomer units, resulting in a high molecular weight polymer with unique physical and chemical properties.
Interaction with Biological Systems: In biological applications, the compound can interact with cellular components, facilitating drug delivery or promoting tissue regeneration. The presence of 1,1’-iminobis(2-propanol) enhances the biocompatibility and functionality of the polymer.
類似化合物との比較
Similar Compounds
Octadecyl methacrylate: Similar ester compound used in polymer synthesis.
Acrylic acid stearyl methacrylate polymer: Another polymer with similar applications in coatings and adhesives.
2-Propenoic acid, 2-methyl-, 2-hydroxyethyl ester, polymer with hexadecyl 2-propenoate: A related polymer with different ester groups.
Uniqueness
The uniqueness of 2-Propenoic acid, 2-methyl-, octadecyl ester, polymer with 2-propenoic acid, compd. with 1,1’-iminobis(2-propanol) lies in its combination of ester and alcohol functional groups, which provide a balance of hydrophobic and hydrophilic properties. This balance enhances its versatility and makes it suitable for a wide range of applications, from industrial coatings to biomedical devices.
特性
CAS番号 |
167078-18-4 |
|---|---|
分子式 |
C31H61NO6 |
分子量 |
543.8 g/mol |
IUPAC名 |
1-(2-hydroxypropylamino)propan-2-ol;octadecyl 2-methylprop-2-enoate;prop-2-enoic acid |
InChI |
InChI=1S/C22H42O2.C6H15NO2.C3H4O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-22(23)21(2)3;1-5(8)3-7-4-6(2)9;1-2-3(4)5/h2,4-20H2,1,3H3;5-9H,3-4H2,1-2H3;2H,1H2,(H,4,5) |
InChIキー |
VBWPAUNWCRPIPJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C(=C)C.CC(CNCC(C)O)O.C=CC(=O)O |
関連するCAS |
167078-18-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


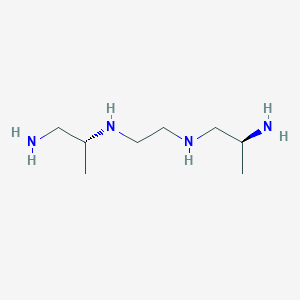
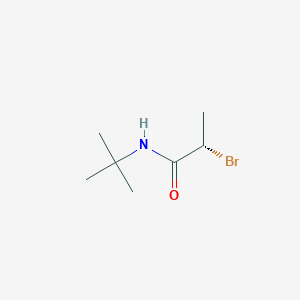
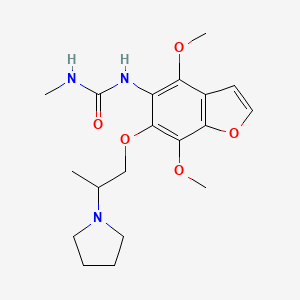
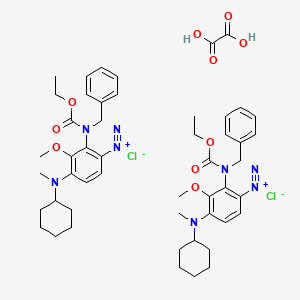

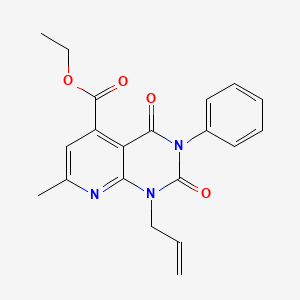
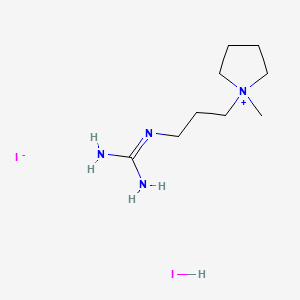
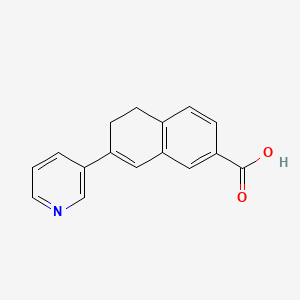
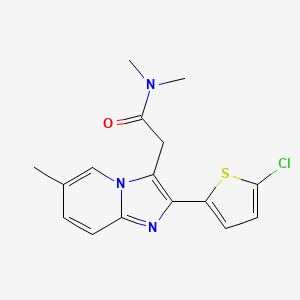
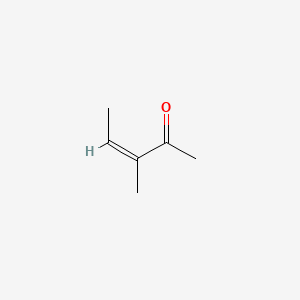

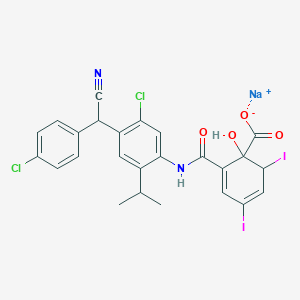

![4,5,6,7-Tetrabromo-3-[[2-methyl-3-[(4,5,6,7-tetrachloro-1-oxo-1H-isoindol-3-YL)amino]phenyl]amino]-1H-isoindol-1-one](/img/structure/B12719650.png)
